tcn-201

Übersicht

Beschreibung

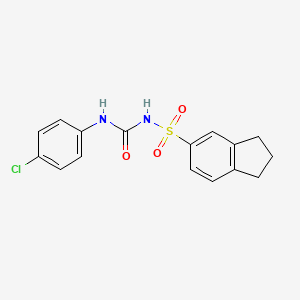

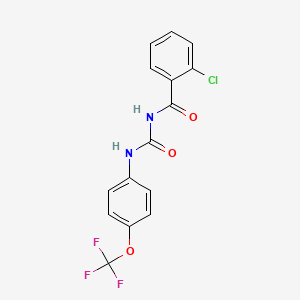

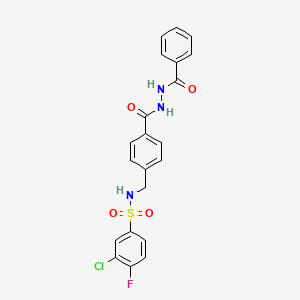

“N-(4-(2-benzoylhydrazinecarbonyl)benzyl)-3-chloro-4-fluorobenzenesulfonamide” is a complex organic compound. It contains a benzoylhydrazinecarbonyl group, which is a common feature in many organic compounds . The compound also contains a benzenesulfonamide group, which is a functional group consisting of a benzene ring attached to a sulfonamide group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of multiple functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the other reactants present. The benzoylhydrazinecarbonyl group could potentially undergo reactions with electrophiles, and the benzenesulfonamide group could potentially act as a nucleophile .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen

TCN-201: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen: This compound, auch bekannt unter den chemischen Namen „N-(4-(2-Benzoylhydrazinecarbonyl)benzyl)-3-chlor-4-fluorbenzolsulfonamid“ oder „3-Chlor-4-fluor-N-[4-[[2-(Phenylcarbonyl)hydrazino]carbonyl]benzyl]benzolsulfonamid“, ist eine synthetische Verbindung mit bedeutenden Auswirkungen in der wissenschaftlichen Forschung. Im Folgenden finden Sie detaillierte Abschnitte, die sich auf die einzigartigen Anwendungen von this compound konzentrieren:

Hemmung des NMDA-Rezeptorkanals

This compound ist bekannt für seine hemmende Wirkung auf NMDA-Rezeptorkanäle, die in Xenopus-Oozyten exprimiert werden. Es wirkt als selektiver und potenter Antagonist, insbesondere für GluN1/GluN2A-haltige NMDAR-Rezeptoren, gegenüber GluN1/GluN2B-haltigen Rezeptoren .

Neurologische Forschung

Die Selektivität der Verbindung macht sie zu einem wertvollen Werkzeug in der neurologischen Forschung, wo sie hilft, zwischen den Rollen verschiedener NMDA-Rezeptorsubtypen in der Gehirnfunktion und bei Krankheiten zu unterscheiden .

Studien zur synaptischen Plastizität

This compound wird in Studien zur Untersuchung der synaptischen Plastizität eingesetzt, da es die NMDA-Rezeptoraktivität modulieren kann, die für Lern- und Gedächtnisprozesse entscheidend ist .

Entwicklungsneurologie

Die Forschung zur Entwicklung des Nervensystems profitiert ebenfalls von this compound, da es Wissenschaftlern ermöglicht, die spezifischen Beiträge von GluN2A-haltigen Rezeptoren während der Entwicklung zu untersuchen .

Arzneimittelforschung

Die Spezifität der Verbindung bietet einen Rahmen für die Entwicklung neuer Medikamente, die auf bestimmte NMDA-Rezeptorsubtypen abzielen, ohne andere zu beeinflussen, was zu präziseren therapeutischen Interventionen führen könnte .

Pathophysiologie von Krankheiten

This compound hilft beim Verständnis der Pathophysiologie von Krankheiten wie Schizophrenie und Alzheimer, bei denen NMDA-Rezeptoren eine Schlüsselrolle spielen .

Elektrophysiologische Experimente

In elektrophysiologischen Experimenten wird this compound verwendet, um Ströme zu isolieren, die mit bestimmten Rezeptorsubtypen assoziiert sind, wodurch ihre individuellen Eigenschaften und Reaktionen auf Reize aufgeklärt werden .

Molekulare Modellierung

Die Struktur der Verbindung unterstützt molekulare Modellierungsstudien, die darauf abzielen, die Bindungskonformation von Liganden an der aktiven Stelle des NMDA-Rezeptors zu verstehen .

Jede Anwendung bietet einen einzigartigen Einblick in die Rolle von this compound bei der Weiterentwicklung unseres Verständnisses der Neurobiologie und bietet potenzielle Wege für die therapeutische Entwicklung.

Für weiterführende Literatur zu jeder Anwendung können Sie sich auf die angegebenen Quellen beziehen: Alomone Labs Springer Chemistry Europe MDPI

Wirkmechanismus

Target of Action

TCN-201, also known as 3-Chloro-4-fluoro-N-[4-[[2-(phenylcarbonyl)hydrazino]carbonyl]benzyl]benzenesulfonamide, is a potent, selective, and non-competitive antagonist of the GluN1/GluN2A NMDA receptor . The NMDA receptor is a ligand-gated ion channel that mediates excitatory neurotransmission in the brain .

Mode of Action

This compound binds to a novel allosteric site located at the dimer interface between the GluN1 and GluN2 agonist binding domains . This binding inhibits NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . Thus, this compound is a negative allosteric modulator of glycine binding .

Biochemical Pathways

The NMDA receptors play a crucial role in synaptic plasticity, long-term potentiation, and long-term depression . Overactivation of NMDA receptors can result in excitotoxicity, which is associated with various neurological and neurodegenerative diseases . By selectively blocking GluN2A-containing NMDARs, this compound can modulate these biochemical pathways .

Result of Action

The primary result of this compound’s action is the inhibition of NMDA receptor function by reducing the potency of glycine at the GluN1 subunit . This selective inhibition can modulate excitatory neurotransmission in the brain, potentially offering therapeutic benefits in conditions associated with overactivation of NMDA receptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the extracellular concentration of glycine can affect the inhibitory activity of this compound . At low extracellular glycine concentrations, this compound prevents glycine from binding to its binding site on the GluN1-subunit

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-(benzamidocarbamoyl)phenyl]methyl]-3-chloro-4-fluorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFN3O4S/c22-18-12-17(10-11-19(18)23)31(29,30)24-13-14-6-8-16(9-7-14)21(28)26-25-20(27)15-4-2-1-3-5-15/h1-12,24H,13H2,(H,25,27)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIBXBFDXNPBSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406547 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

852918-02-6 | |

| Record name | tcn-201 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 852918-02-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

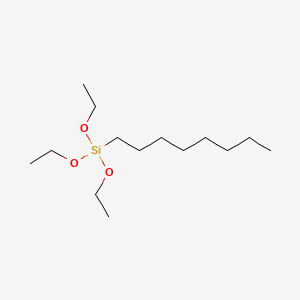

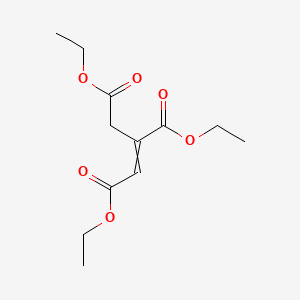

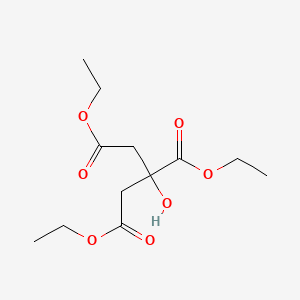

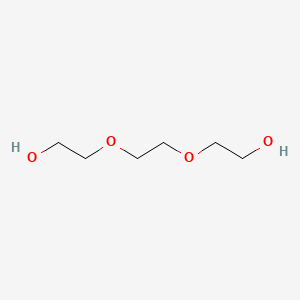

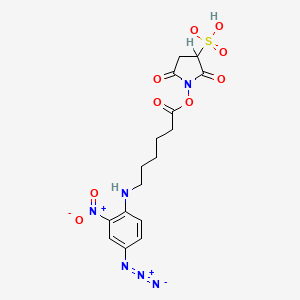

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

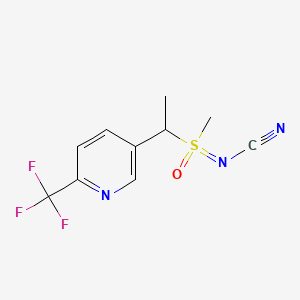

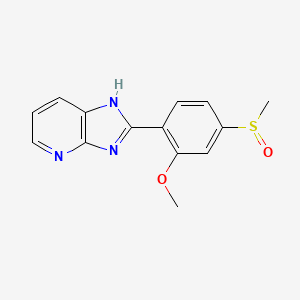

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2R)-2-(octylamino)-1-[4-(propan-2-ylthio)phenyl]-1-propanol](/img/structure/B1682528.png)